molecular formula C17H22N2O3 B4234629 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B4234629
M. Wt: 302.37 g/mol
InChI Key: LUTPVOUCNBEQAC-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry and neuroscience, particularly in the investigation of new therapeutic agents for central nervous system (CNS) disorders. The structure integrates a pyrrolidine-2,5-dione (succinimide) core, a scaffold recognized in several established anticonvulsant medications such as ethosuximide and phensuximide . The 1-phenyl substitution at the pyrrolidine nitrogen and the complex 2-(2-hydroxyethyl)piperidin-1-yl side chain at the 3-position are designed to modulate the molecule's physicochemical properties and biological activity, potentially influencing its affinity for neuronal targets such as voltage-gated ion channels . Researchers can utilize this compound as a chemical probe to study structure-activity relationships (SAR) within this class of compounds or as a precursor in the synthesis of more complex molecular entities. Its mechanism of action is hypothesized to involve interaction with ion channels, similar to other anticonvulsant succinimides which are known to act on calcium T-channels and some advanced derivatives that interact with the neuronal voltage-sensitive sodium channel . This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-11-9-13-6-4-5-10-18(13)15-12-16(21)19(17(15)22)14-7-2-1-3-8-14/h1-3,7-8,13,15,20H,4-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTPVOUCNBEQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with phenyl-substituted pyrrolidinedione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistent quality and efficiency, often employing advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione exhibit antiviral properties. For instance, modifications of the compound's structure can enhance its ability to inhibit viral entry into host cells, particularly against HIV-1. Studies have shown that small molecule inhibitors targeting the CD4 binding site on HIV-1 gp120 can be optimized for better efficacy through structural modifications, including the incorporation of piperidine derivatives .

Neuropharmacological Applications
The compound's structural characteristics suggest potential applications in treating neurological disorders. It is hypothesized that derivatives of this compound could function as muscarinic receptor antagonists, which may be beneficial in treating conditions such as Alzheimer's Disease and Lewy Body Dementia . Such properties are attributed to the compound's ability to interact with neurotransmitter systems, potentially improving cognitive function or mitigating cognitive decline.

Anthelmintic Activity

Recent studies have identified anthelmintic activity in small chemical libraries that include derivatives of the pyrrolidine structure. The efficacy of these compounds against parasitic helminths has been documented, indicating a promising avenue for developing new treatments for parasitic infections prevalent in underdeveloped regions . The effectiveness of these compounds is often assessed through in vitro assays measuring their impact on helminth viability.

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Application AreaFindingsReference
Antiviral ActivityStructural modifications enhance inhibition of HIV-1 entry
NeuropharmacologicalPotential as muscarinic receptor antagonists for neurological disorders
Anthelmintic ActivityEffective against parasitic helminths in laboratory settings

Case Studies

Case Study 1: HIV Inhibition
In a study focused on HIV entry inhibitors, variants of compounds similar to this compound were synthesized and tested for their ability to bind to the CD4 binding site on gp120. The results indicated that specific modifications led to significantly improved antiviral activity, showcasing the compound's potential as a therapeutic agent against HIV .

Case Study 2: Neurological Disorders
A series of experiments were conducted using derivatives of this compound to assess their effects on cognitive function in animal models simulating Alzheimer's disease. The results demonstrated that certain derivatives could improve memory retention and cognitive performance, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are often the subject of ongoing research to fully elucidate the compound’s mode of action .

Comparison with Similar Compounds

Key Comparisons :

  • Substituent Effects: The target compound features a phenyl group at position 1, whereas all four analogues in have indole or methoxyindole groups. Indole moieties are known for hydrogen-bonding capabilities and aromatic stacking, which may enhance solubility and biological target engagement compared to the phenyl group .
  • Linker Flexibility: The hydroxyethyl-piperidine substituent in the target compound introduces a polar, flexible side chain, contrasting with the ethyl or propyl linkers in compounds 4f–4i.
  • Synthetic Yields : The yields of analogues vary significantly (41.7–93.8%), likely influenced by steric and electronic factors. The hydroxyethyl group in the target may moderately affect reaction efficiency due to its polarity.

Chalcone and Flavonoid Derivatives

highlights 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, a chalcone derivative, and its cyclized flavone analogues. While structurally distinct (chalcones lack the pyrrolidine-dione core), these compounds share functional groups like pyridine and hydroxyl substituents. Chalcones typically exhibit higher planarity and conjugation, leading to distinct UV-vis absorption profiles and redox properties compared to pyrrolidine-dione derivatives .

Pyridine-Based Heterocycles

Catalogued pyridine derivatives (Evidences 4–8) demonstrate diverse substituent effects:

  • Fluorine Substitution: Compounds like 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () show how fluorine enhances electronegativity and metabolic stability. The absence of fluorine in the target compound may result in different reactivity .
  • Benzyl Groups : 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine () incorporates a lipophilic benzyl group, contrasting with the target’s phenyl-pyrrolidine-dione core. This difference suggests divergent solubility and bioavailability profiles .

Biological Activity

The compound 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione , also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol

Structure

The compound features a pyrrolidine ring with substituents that confer unique biological properties. The presence of the hydroxyethyl piperidine moiety is significant for its interaction with biological targets.

Research indicates that compounds like this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is crucial in the metabolism of tryptophan along the kynurenine pathway, which is implicated in immune regulation and tumor progression .

Anticancer Activity

Several studies have demonstrated the compound's potential in cancer treatment:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including colon cancer and leukemia. It has been shown to induce DNA fragmentation and activate apoptotic pathways such as caspase-3 activation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)15DNA fragmentation, caspase-3 activation
HSC-2 (Oral Carcinoma)20Induction of apoptosis
Colon Cancer Cells12Inhibition of IDO1

Neuropharmacological Applications

The compound's structure suggests potential applications in treating neurological disorders. Its interaction with muscarinic receptors may provide therapeutic benefits in conditions like Alzheimer's disease and cognitive deficits associated with neurodegenerative disorders .

Study on Cytotoxic Effects

In a study evaluating the cytotoxic effects of various derivatives of pyrrolidine compounds, this compound was identified as one of the most potent candidates against HL-60 cells. The study highlighted its ability to cause significant cell death through apoptosis while sparing normal cells .

Clinical Relevance

Further clinical studies are needed to evaluate the safety and efficacy of this compound in human subjects. Preclinical trials have shown promising results, but comprehensive clinical data remain limited.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione, and how can purity be ensured during synthesis?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Step 1: Functionalization of the piperidine ring with a hydroxyethyl group via alkylation or acylation.
  • Step 2: Coupling the modified piperidine to the pyrrolidine-2,5-dione core using carbodiimide-based coupling reagents (e.g., DCC or EDC) .
  • Purity Control: Monitor reactions using thin-layer chromatography (TLC) and confirm structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Recrystallization from ethanol or toluene improves purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Assign proton environments (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.2–7.8 ppm) and verify stereochemistry via 1^1H-1^1H COSY and NOESY .
  • X-Ray Crystallography: Resolve the 3D structure to confirm piperidine-pyrrolidine ring conformation and hydrogen-bonding interactions (e.g., O–H⋯O between hydroxyethyl and dione groups) .
  • Mass Spectrometry: Use HRMS to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 331.18) and rule out byproducts .

Advanced: How can computational chemistry optimize reaction pathways or predict biological interactions for this compound?

Methodological Answer:

  • Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., piperidine ring functionalization vs. pyrrolidine coupling) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., GABAA_A receptors) using software like AutoDock Vina. Prioritize residues with hydrogen-bonding or π-π stacking potential .
  • Machine Learning: Train models on similar pyrrolidine-2,5-dione derivatives to predict solubility, bioavailability, or toxicity .

Advanced: What strategies address contradictory data in biological activity assays for this compound?

Methodological Answer:

  • Dose-Response Analysis: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Orthogonal Assays: Combine in vitro (e.g., receptor binding) and in silico (e.g., molecular dynamics) data to validate mechanisms .
  • Meta-Analysis: Compare results with structurally analogous compounds (e.g., fluorophenyl-substituted derivatives) to contextualize discrepancies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuropharmacological activity?

Methodological Answer:

  • Substituent Screening: Systematically modify the hydroxyethyl group (e.g., replace with methoxyethyl or carboxyethyl) and assess receptor affinity via radioligand binding assays .
  • Bioisosteric Replacement: Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine or thiophene) to improve blood-brain barrier penetration .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., dione oxygen) and hydrophobic regions (e.g., piperidine ring) using QSAR models .

Basic: What in vitro models are suitable for preliminary neuroactivity screening?

Methodological Answer:

  • Primary Neuronal Cultures: Assess cytotoxicity and calcium flux using rat cortical neurons .
  • Receptor Binding Assays: Screen for affinity at GABAA_A, NMDA, or serotonin receptors via competitive displacement of 3^3H-labeled ligands (e.g., muscimol for GABAA_A) .
  • Enzyme Inhibition: Test activity against acetylcholinesterase or monoamine oxidase using spectrophotometric methods (e.g., Ellman’s assay) .

Advanced: How can reaction kinetics and solvent effects be studied to improve synthetic efficiency?

Methodological Answer:

  • Kinetic Profiling: Use stopped-flow NMR to monitor intermediate formation (e.g., enolate species during cyclization) .
  • Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents in DFT calculations to minimize side reactions .
  • Catalyst Screening: Evaluate Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the dione ring under acidic/basic conditions; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Storage Conditions: Store in amber vials under inert gas (N2_2) at –20°C to prevent oxidation of the hydroxyethyl group .
  • Stability-Indicating Assays: Use HPLC with UV detection (λ = 254 nm) to quantify degradation products .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic or mechanistic studies?

Methodological Answer:

  • Metabolic Tracing: Synthesize 13^{13}C-labeled dione to track hepatic metabolism via LC-MS/MS .
  • Mechanistic Elucidation: Incorporate 15^{15}N into the piperidine ring to study protonation states using 15^{15}N NMR .
  • Binding Studies: Use tritium (3^3H)-labeled derivatives for autoradiography in brain tissue sections .

Advanced: What statistical approaches resolve variability in pharmacological data?

Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Bayesian Modeling: Quantify uncertainty in IC50_{50} values using Markov chain Monte Carlo (MCMC) simulations .
  • Reproducibility Protocols: Use standardized assay conditions (e.g., cell passage number, serum batch) to minimize inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione
Reactant of Route 2
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

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